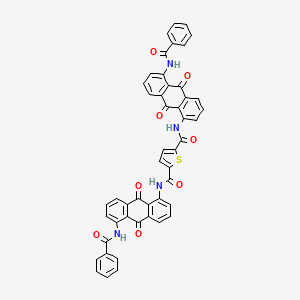
N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of anthraquinone moieties linked to a thiophene ring through benzoylamino groups. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide typically involves the following steps:
Formation of Benzoylamino Anthraquinone: The initial step involves the reaction of anthraquinone with benzoyl chloride in the presence of a base, such as pyridine, to form benzoylamino anthraquinone.
Coupling with Thiophene-2,5-dicarboxylic Acid: The benzoylamino anthraquinone is then coupled with thiophene-2,5-dicarboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moieties can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The benzoylamino groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoylamino anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moieties can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A simpler structure with similar biological activities.
Benzoylamino Anthraquinone: Lacks the thiophene moiety but shares the benzoylamino and anthraquinone groups.
Thiophene-2,5-dicarboxamide: Contains the thiophene ring but lacks the anthraquinone moieties.
Uniqueness
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is unique due to the combination of anthraquinone and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in various scientific fields.
Eigenschaften
CAS-Nummer |
89923-47-7 |
|---|---|
Molekularformel |
C48H28N4O8S |
Molekulargewicht |
820.8 g/mol |
IUPAC-Name |
2-N,5-N-bis(5-benzamido-9,10-dioxoanthracen-1-yl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C48H28N4O8S/c53-41-29-17-9-21-33(39(29)43(55)27-15-7-19-31(37(27)41)49-45(57)25-11-3-1-4-12-25)51-47(59)35-23-24-36(61-35)48(60)52-34-22-10-18-30-40(34)44(56)28-16-8-20-32(38(28)42(30)54)50-46(58)26-13-5-2-6-14-26/h1-24H,(H,49,57)(H,50,58)(H,51,59)(H,52,60) |
InChI-Schlüssel |
RNDNNQUALPYABR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=C(S5)C(=O)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



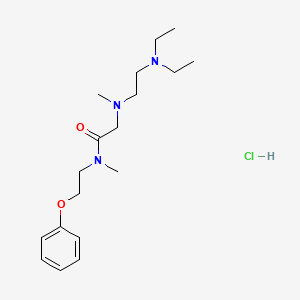
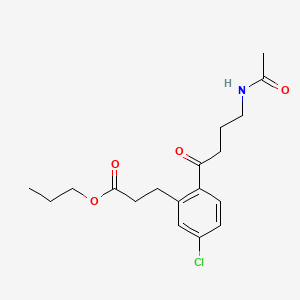

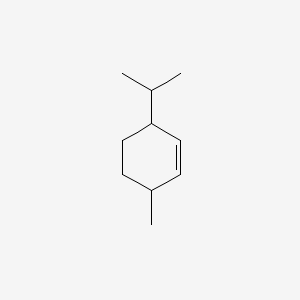
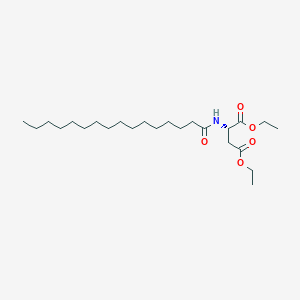
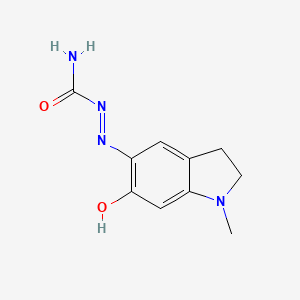


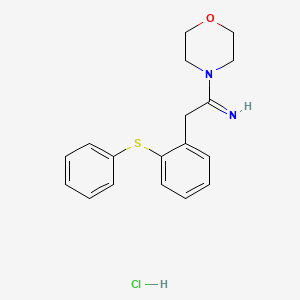
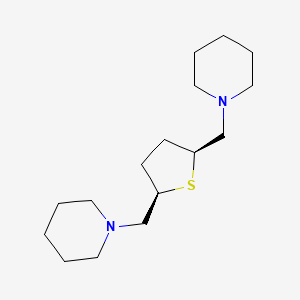
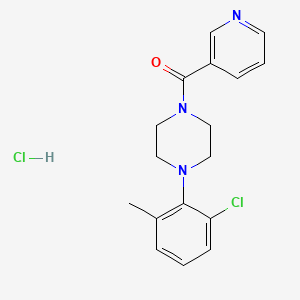

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
